3,4,5-Trifluorobenzoyl chloride

Beschreibung

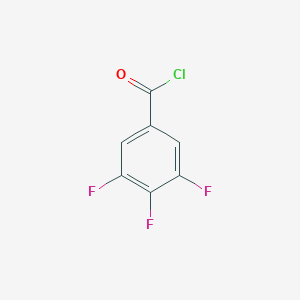

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUNCQNKZIQTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938991 | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177787-26-7, 17787-26-7 | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trifluorobenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Trifluorobenzoyl chloride, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Properties and Physical Data

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,4,5-trifluorobenzoyl moiety into a variety of molecular scaffolds. Its trifluorinated phenyl ring imparts unique electronic properties, enhancing the reactivity of the acyl chloride and often conferring desirable pharmacokinetic characteristics to its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 177787-26-7 | [1][2] |

| Molecular Formula | C₇H₂ClF₃O | [1][3] |

| Molecular Weight | 194.54 g/mol | [1][3] |

| Boiling Point | 173-174 °C (lit.) | [1][4] |

| Density | 1.4850 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.4900 (lit.) | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Reacts violently with water. Soluble in various aprotic organic solvents. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved by the chlorination of 3,4,5-trifluorobenzoic acid. Several chlorinating agents can be employed, with thionyl chloride and oxalyl chloride being common choices. The following protocol is a representative method adapted from procedures for similar fluorinated benzoyl chlorides.[5]

Experimental Protocol: Synthesis from 3,4,5-Trifluorobenzoic Acid

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,4,5-trifluorobenzoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF (e.g., a few drops).

-

Slowly add an excess of the chlorinating agent (e.g., 1.5-2.0 equivalents of thionyl chloride or 1.2 equivalents of oxalyl chloride) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and produce gaseous byproducts (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride).

-

After the initial effervescence subsides, gently heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess chlorinating agent and the solvent under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Caption: Synthesis of this compound.

Reactivity and Key Experimental Protocols

This compound is a reactive acylating agent that readily participates in nucleophilic acyl substitution reactions. The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Reaction with Amines (Amide Formation)

The reaction with primary or secondary amines yields the corresponding N-substituted-3,4,5-trifluorobenzamides. These amides are often of interest in medicinal chemistry.

Experimental Protocol: Synthesis of N-Aryl-3,4,5-trifluorobenzamide

Materials:

-

This compound

-

A substituted aniline

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve the substituted aniline (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Reaction with Alcohols (Ester Formation)

The reaction with alcohols produces the corresponding 3,4,5-trifluorobenzoate esters.

Experimental Protocol: Synthesis of Benzyl 3,4,5-trifluorobenzoate

Materials:

-

This compound

-

Benzyl alcohol

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

A non-nucleophilic base (e.g., pyridine)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with 1 M HCl.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Caption: Reactions of this compound.

Applications in Drug Development: Targeting Kinase Signaling Pathways

The 3,4,5-trifluorobenzoyl moiety is a valuable pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site and improve metabolic stability and cell permeability.

While a specific drug molecule containing the 3,4,5-trifluorobenzoyl group and its direct interaction with a signaling pathway is not extensively detailed in publicly available literature, its utility can be illustrated through its incorporation into inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6]

The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as PI3K, AKT, and mTOR, are a major focus of cancer drug development. The 3,4,5-trifluorobenzoyl group can be incorporated into these inhibitors to enhance their binding affinity and pharmacokinetic properties.

References

- 1. This compound 97 177787-26-7 [sigmaaldrich.com]

- 2. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 177787-26-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,4,5-Trifluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for 3,4,5-Trifluorobenzoyl chloride, a key intermediate in the development of novel pharmaceuticals and advanced materials. While specific detailed protocols with quantitative yields for this compound are not extensively reported in publicly available literature, its synthesis is analogous to that of the well-documented 2,3,4,5-Tetrafluorobenzoyl chloride. This guide presents detailed experimental methodologies for these analogous preparations, which can be adapted for the synthesis of the target compound. The primary route involves the conversion of the corresponding carboxylic acid, 3,4,5-Trifluorobenzoic acid, using common chlorinating agents.

Core Synthesis Methods

The conversion of 3,4,5-Trifluorobenzoic acid to this compound is typically achieved by reacting the carboxylic acid with a chlorinating agent. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (bis(trichloromethyl) carbonate or BTC).[1][2] The choice of reagent can significantly impact the yield, purity, and scalability of the synthesis.[1]

A general workflow for this synthesis is depicted below:

Comparative Analysis of Synthesis Methods (Analogous to 2,3,4,5-Tetrafluorobenzoyl Chloride Synthesis)

The selection of the chlorinating agent is a critical step that depends on the desired scale of the reaction, required purity of the product, and safety considerations. The following table summarizes quantitative data for the synthesis of the analogous 2,3,4,5-Tetrafluorobenzoyl chloride.[1][2][3]

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) |

| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95 | ~1.5 hours | ~96.2 |

| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temperature | Overnight | High (not specified) |

| Triphosgene | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 hours | ~95.1 |

Experimental Protocols (Analogous Methods)

The following are detailed experimental protocols for the synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride, which can be adapted for the preparation of this compound by adjusting the molar equivalents of the starting carboxylic acid.

Method 1: Synthesis using Thionyl Chloride

This method is highly effective for large-scale synthesis where a high yield is a primary objective.[1]

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, charge 3,4,5-Trifluorobenzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Warm the reaction mixture to 90-95°C and maintain this temperature for approximately 90 minutes.[3]

-

After the reaction is complete, remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum distillation.[1]

-

The crude this compound can then be purified by vacuum distillation.[1]

Method 2: Synthesis using Oxalyl Chloride

For reactions requiring milder conditions to avoid potential side reactions, oxalyl chloride is a suitable alternative.[1]

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Toluene

Procedure:

-

Dissolve 3,4,5-Trifluorobenzoic acid in dichloromethane.

-

Add 1.1 equivalents of oxalyl chloride to the solution.[3]

-

Add a catalytic amount of dry DMF (e.g., a few drops). A vigorous reaction is typically observed.[3]

-

Stir the mixture at room temperature overnight.[3]

-

Concentrate the reaction mixture to an oil.[1]

-

Add toluene to the oil and re-concentrate to afford this compound. The product is often used in the next step without further purification.[1]

Method 3: Synthesis using Triphosgene

Triphosgene offers a balance of high reactivity and improved safety compared to gaseous phosgene, making it an excellent choice for many laboratory settings.[1][2]

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Triphosgene (BTC)

-

1,2-Dichloroethane

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a 4-necked round-bottomed flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser, charge triphosgene (0.37 equivalents) and 1,2-dichloroethane.[2]

-

Heat the mixture slowly to 80°C (353 K).[2]

-

Prepare a solution of 3,4,5-Trifluorobenzoic acid (1 equivalent) and N,N-dimethylformamide (5 mol % of the acid) in 1,2-dichloroethane.[2]

-

Add the solution of the acid and catalyst dropwise to the heated triphosgene mixture over 1 hour at 80°C.[1]

-

Continue stirring the mixture for an additional 4 hours at the same temperature.[1]

-

Cool the reaction mixture to 0°C (273 K) and filter to remove any unreacted triphosgene. The product in the filtrate can be used for subsequent reactions or purified by distillation.[1]

Catalytic Role of DMF

In these reactions, N,N-dimethylformamide (DMF) often serves as a catalyst. It reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acid chloride.[2]

Safety Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Chlorinating agents such as thionyl chloride, oxalyl chloride, and triphosgene are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

The reactions often produce acidic gases (e.g., HCl, SO₂) which should be neutralized using a suitable trap.

References

An In-Depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trifluorobenzoyl chloride (CAS No: 177787-26-7), a crucial fluorinated building block in organic synthesis.[1] This document details its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, it explores its significant applications in medicinal chemistry, drug development, and analytical sciences. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental methodologies and a summary of key quantitative data to facilitate its use in a laboratory setting.

Core Identifiers and Physicochemical Properties

This compound is a reactive acyl chloride featuring a trifluorinated phenyl ring. This substitution pattern imparts unique electronic properties, enhancing its utility as an intermediate in the synthesis of complex molecules.

Chemical Structure:

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₇H₂ClF₃O[2]

-

Canonical SMILES: C1=C(C=C(C(=C1F)F)F)C(=O)Cl[2]

The structure consists of a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and a benzoyl chloride functional group.

A summary of its key identifiers and physicochemical properties is presented in the tables below for easy reference.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 177787-26-7[1][2] |

| Molecular Weight | 194.54 g/mol [1][2] |

| PubChem CID | 2777023[2] |

| MDL Number | MFCD00083526[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Liquid | |

| Boiling Point | 173-174 °C (lit.) | [1] |

| Density | 1.4850 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.4900 (lit.) | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3,4,5-Trifluorobenzoic acid. This precursor is a versatile fluorinated aromatic compound with a melting point of 97-99 °C.[3] Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (bis(trichloromethyl) carbonate or BTC).[4][5]

The general workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established methods for the synthesis of structurally similar fluorinated benzoyl chlorides.[4][6]

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-Trifluorobenzoic acid (1.0 eq).

-

Suspend the acid in an anhydrous solvent such as toluene or DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude this compound.

-

The crude product can be purified by vacuum distillation.

Applications in Drug Development and Organic Synthesis

The trifluorinated phenyl motif is of significant interest in medicinal chemistry as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key intermediate for introducing this valuable moiety into a variety of molecular scaffolds.

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of potential therapeutic agents. For instance, it has been used as a reactant to synthesize 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide, a compound of interest in pharmaceutical research.[1] Its precursor, 3,4,5-Trifluorobenzoic acid, is also a building block for dibenzoate esters that are investigated as anticancer drug candidates.[7]

Derivatizing Agent in Analytical Chemistry

In drug metabolism and pharmacokinetic studies, sensitive analytical methods are paramount. This compound can be employed as a derivatizing agent to enhance the detectability of analytes with active hydrogen atoms, such as primary and secondary amines.[8] The resulting amide derivatives are more volatile and thermally stable, making them suitable for gas chromatography (GC) analysis. The high fluorine content also makes these derivatives highly responsive to electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS), allowing for ultra-trace quantification.[9]

The general workflow for the derivatization of amines is outlined below.

References

- 1. This compound 97 177787-26-7 [sigmaaldrich.com]

- 2. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. ossila.com [ossila.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3,4,5-Trifluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3,4,5-Trifluorobenzoyl chloride (CAS No: 177787-26-7). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure and known spectroscopic principles. It also includes characteristic Infrared (IR) absorption frequencies and generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.5 - 7.8 | Triplet (t) | ~2-3 Hz (⁴JH-F) | Aromatic H (2H) |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O (Carbonyl) |

| ~150 (ddd) | C-F (para) |

| ~145 (ddd) | C-F (meta) |

| ~130 (t) | C-COCl |

| ~115 (t) | C-H |

Predicted in CDCl₃ at 100 MHz. Multiplicities arise from C-F coupling.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -130 to -140 | Doublet of triplets (dt) or Triplet (t) | F at C4 (para) |

| ~ -150 to -160 | Doublet of doublets (dd) or Doublet (d) | F at C3 and C5 (meta) |

Predicted relative to CFCl₃ at 376 MHz.

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 194/196 | [M]⁺˙ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 159 | [M - Cl]⁺ |

| 131 | [M - Cl - CO]⁺ |

Based on Electron Ionization (EI) fragmentation.

Table 5: Expected Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1750 | Strong | C=O stretch (acid chloride) |

| ~1620 - 1580 | Medium | C=C aromatic ring stretch |

| ~1500 - 1400 | Medium-Strong | C=C aromatic ring stretch |

| ~1350 - 1250 | Strong | C-F stretch |

| ~900 - 850 | Strong | C-H out-of-plane bend |

| ~750 - 700 | Medium | C-Cl stretch |

Expected as a thin film or KBr pellet.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

2.1.2. Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

-

For ¹³C NMR , acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

-

For ¹⁹F NMR , use a fluorine-observe probe or tune the broadband probe to the ¹⁹F frequency. A reference standard like CFCl₃ is used (either internally or externally).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

2.2.2. Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

2.3.2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide on the Reactivity of 3,4,5-Trifluorobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluorobenzoyl chloride is a valuable reagent in organic synthesis, prized for its heightened reactivity in nucleophilic acyl substitution reactions. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent acylating agent for a variety of nucleophiles, including amines, alcohols, and thiols. This guide provides a comprehensive overview of the reactivity of this compound, presenting available quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows to aid researchers in its effective application.

Core Concepts: Reactivity of this compound

The reactivity of this compound is primarily governed by the principles of nucleophilic acyl substitution. The electron-withdrawing nature of the three fluorine atoms exerts a strong inductive effect on the benzoyl ring, which in turn polarizes the carbonyl group. This polarization results in a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the acylated product. The facility of this reaction makes this compound a versatile reagent for the synthesis of a wide range of amides, esters, and thioesters, often under mild conditions and with high yields.

reagents [label="this compound + Nucleophile (Nu-H)", fillcolor="#F1F3F4"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; products [label="Acylated Product + HCl", fillcolor="#F1F3F4"];

reagents -> intermediate [label="Nucleophilic Attack", color="#4285F4"]; intermediate -> products [label="Elimination of Cl-", color="#EA4335"]; }

Caption: General mechanism of nucleophilic acyl substitution.Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile and efficient method for the synthesis of N-substituted-3,4,5-trifluorobenzamides. These reactions are typically rapid and high-yielding. A base, such as triethylamine or pyridine, is commonly employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Quantitative Data

While specific quantitative data for a wide range of amine reactions with this compound is not extensively documented in publicly available literature, high conversions are generally expected. For the closely related 4-fluorobenzoyl chloride, reactions with various aniline derivatives proceed to 100% conversion in as little as 5 minutes at 100°C without a catalyst, yielding the corresponding amides in high purity.[1][2] It is reasonable to anticipate similar or even enhanced reactivity with this compound due to the increased electron-withdrawing effect of the additional fluorine atoms.

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline Derivatives | N-Aryl-3,4,5-trifluorobenzamides | Solvent-free, 100°C, 5 min (by analogy) | >90 (expected) | [1][2] |

| Primary/Secondary Alkylamines | N-Alkyl-3,4,5-trifluorobenzamides | Aprotic solvent, 0°C to RT, with base | High (expected) | General Protocol |

Experimental Protocol: Synthesis of N-Phenyl-3,4,5-trifluorobenzamide

Materials:

-

This compound

-

Aniline

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 eq) to the stirred solution.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

start [label="Dissolve Aniline and Triethylamine in DCM at 0°C", fillcolor="#F1F3F4"]; add_reagent [label="Add this compound", fillcolor="#FBBC05"]; react [label="Stir at Room Temperature (1-2h)", fillcolor="#F1F3F4"]; workup [label="Aqueous Workup (HCl, NaHCO3, Brine)", fillcolor="#F1F3F4"]; isolate [label="Dry and Concentrate", fillcolor="#F1F3F4"]; purify [label="Purify (Recrystallization/Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_reagent; add_reagent -> react; react -> workup; workup -> isolate; isolate -> purify; }

Caption: Experimental workflow for amide synthesis.Reactions with Alcohol Nucleophiles

Esterification of alcohols with this compound provides a direct route to 3,4,5-trifluorobenzoate esters. These reactions are typically catalyzed by a non-nucleophilic base, such as pyridine or triethylamine, which also serves to scavenge the HCl byproduct.

Quantitative Data

Specific yield data for the esterification of various alcohols with this compound is sparse in the literature. However, for the analogous 2,3,4,5-tetrafluorobenzoyl chloride, esterification with ethanol proceeds efficiently in the presence of a base.[3] High yields are generally anticipated for these reactions.

| Nucleophile (Alcohol) | Product | Catalyst/Base | Yield (%) | Reference |

| Primary Alcohols (e.g., Ethanol) | Ethyl 3,4,5-trifluorobenzoate | Pyridine | High (expected) | [3] |

| Secondary Alcohols | Isopropyl 3,4,5-trifluorobenzoate | DMAP/Triethylamine | Good to High (expected) | General Protocol |

| Phenols | Phenyl 3,4,5-trifluorobenzoate | Pyridine | Good to High (expected) | General Protocol |

Experimental Protocol: Synthesis of Ethyl 3,4,5-trifluorobenzoate

Materials:

-

This compound

-

Anhydrous Ethanol

-

Anhydrous Pyridine

-

Anhydrous Diethyl Ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol (1.0 eq) and anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the stirred solution.

-

Slowly add this compound (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by distillation or column chromatography.

reactants [label="Alcohol (R-OH) +\nthis compound", fillcolor="#F1F3F4"]; activated_complex [label="Activated Complex\n(Acyl-pyridinium salt)", shape=ellipse, fillcolor="#FBBC05"]; product [label="3,4,5-Trifluorobenzoate Ester\n(R-O-CO-ArF3)", fillcolor="#F1F3F4"];

reactants -> activated_complex [label="+ Pyridine", color="#4285F4"]; activated_complex -> product [label="- Pyridinium HCl", color="#EA4335"]; }

Caption: Base-catalyzed esterification pathway.Reactions with Thiol Nucleophiles

The reaction of this compound with thiols readily forms the corresponding thioesters. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Quantitative Data

| Nucleophile (Thiol) | Product | Base | Yield (%) | Reference |

| Alkanethiols (e.g., Ethanethiol) | S-Ethyl 3,4,5-trifluorobenzothioate | Triethylamine | High (expected) | General Protocol |

| Thiophenols | S-Phenyl 3,4,5-trifluorobenzothioate | Potassium Carbonate | High (expected) | General Protocol |

Experimental Protocol: Synthesis of S-Phenyl 3,4,5-trifluorobenzothioate

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous acetone.

-

Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0°C and add a solution of this compound (1.1 eq) in anhydrous acetone dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude thioester.

-

Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a highly reactive and versatile acylating agent. The electron-withdrawing fluorine atoms significantly activate the carbonyl group towards nucleophilic attack, enabling the efficient synthesis of a diverse range of amides, esters, and thioesters. While specific quantitative data for many reactions involving this particular reagent are not extensively reported, the general principles of nucleophilic acyl substitution and the high reactivity observed for analogous polyfluorinated benzoyl chlorides suggest that it is a reliable and effective reagent for these transformations. The experimental protocols provided herein, based on established methodologies for similar compounds, offer a solid foundation for researchers to develop specific synthetic procedures to meet their needs.

References

3,4,5-Trifluorobenzoyl Chloride: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of 3,4,5-trifluorobenzoyl chloride, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this reactive compound is critical for ensuring the quality, safety, and efficacy of resulting active pharmaceutical ingredients (APIs). This document outlines the primary degradation routes, provides detailed experimental protocols for stability assessment, and presents data in a clear, comparative format.

Core Stability Profile

This compound is a reactive acyl chloride susceptible to degradation under various conditions. The primary degradation pathway is hydrolysis, leading to the formation of 3,4,5-trifluorobenzoic acid. Other potential degradation routes include thermolysis and photolysis. Due to its reactivity, proper handling and storage under anhydrous conditions are paramount to maintain its purity and reactivity for synthetic applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₂ClF₃O | [1] |

| Molecular Weight | 194.54 g/mol | [1] |

| Boiling Point | 173-174 °C | Sigma-Aldrich |

| Density | 1.485 g/mL at 25 °C | Sigma-Aldrich |

Degradation Pathways

The principal degradation pathways for this compound are hydrolysis, thermolysis, and photolysis. Each of these pathways leads to distinct degradation products.

Hydrolysis

Hydrolysis is the most significant degradation pathway for this compound. In the presence of water, it readily hydrolyzes to form 3,4,5-trifluorobenzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Thermolysis

Exposure to elevated temperatures can induce the thermal decomposition of this compound. While specific studies on this compound are limited, the thermolysis of benzoyl chlorides, in general, can lead to the formation of phosgene and hydrogen chloride, both of which are toxic. The fluorinated aromatic ring may also undergo decomposition at higher temperatures.

Photolysis

Aromatic acyl chlorides can be susceptible to photodegradation. Exposure to light, particularly UV radiation, may lead to the cleavage of the carbon-chlorine bond or other transformations of the aromatic ring. The presence of fluorine atoms on the benzene ring can influence the photostability of the molecule.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide a template for the types of data that should be generated during forced degradation studies. The values for related benzoyl chloride derivatives are included for comparative purposes where available.

Hydrolysis Rate Constants

| Compound | Solvent System | Temperature (°C) | Rate Constant (k) | Reference |

| Benzoyl chloride | 95% Ethanol | 25 | 0.0852 min⁻¹ | [2] |

| m-Methoxybenzoyl chloride | n-Propanol | 25 | 0.0340 min⁻¹ | [2] |

| p-Bromobenzoyl chloride | n-Propanol | 25 | 0.0590 min⁻¹ | [2] |

| This compound | Aqueous Acetonitrile | 25 | Data to be determined | |

| This compound | pH 4 Buffer | 25 | Data to be determined | |

| This compound | pH 7 Buffer | 25 | Data to be determined | |

| This compound | pH 9 Buffer | 25 | Data to be determined |

Thermal Degradation Profile

| Compound | Method | Onset of Decomposition (°C) | Major Decomposition Products |

| Benzoyl chloride | TGA | >150 | HCl, Phosgene |

| This compound | TGA | Data to be determined | Data to be determined |

| This compound | Headspace GC-MS | Data to be determined | Data to be determined |

Photostability Data

| Compound | Light Source | Wavelength | Quantum Yield (Φ) | Major Photodegradants |

| Chlorinated Aromatic Dyes | UV Lamp | 253.7 nm | Varies with conditions | Reductive dechlorination products |

| This compound | Xenon Lamp (ICH Q1B) | 300-800 nm | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Experimental Workflow

Hydrolytic Degradation Study

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous acetonitrile.

-

Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) stress solutions.

-

-

Stress Protocol:

-

For each condition, add a known volume of the stock solution to the stress solution in a sealed vial.

-

Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw an aliquot of the reaction mixture.

-

-

Sample Analysis:

-

Immediately quench the reaction by neutralizing the solution (if acidic or basic) and diluting with mobile phase.

-

Analyze the samples by a validated stability-indicating HPLC method. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.

-

Monitor the disappearance of the parent peak and the appearance of degradation products. The primary expected degradation product is 3,4,5-trifluorobenzoic acid.

-

Oxidative Degradation Study

-

Preparation of Solutions:

-

Prepare a stock solution of this compound as described above.

-

Prepare an oxidative stress solution (e.g., 3% H₂O₂ in water).

-

-

Stress Protocol:

-

Add a known volume of the stock solution to the oxidative stress solution in a sealed vial, protected from light.

-

Incubate at room temperature for a defined period (e.g., 24 hours).

-

-

Sample Analysis:

-

Withdraw aliquots at specified time points and quench any residual peroxide if necessary (e.g., with sodium bisulfite).

-

Analyze the samples by HPLC as described for the hydrolytic study.

-

Thermal Degradation Study (Solid State)

-

Sample Preparation:

-

Place a known amount of solid this compound in a sealed, dry glass vial under an inert atmosphere (e.g., nitrogen or argon).

-

-

Stress Protocol:

-

Expose the sample to a controlled high temperature (e.g., 80 °C) in a stability chamber or oven for a defined period (e.g., 7 days).

-

-

Sample Analysis:

-

At the end of the study, allow the sample to cool to room temperature.

-

Dissolve a known amount of the stressed solid in a suitable anhydrous solvent (e.g., acetonitrile).

-

Analyze the solution by HPLC to determine the purity and identify any degradation products.

-

Thermogravimetric Analysis (TGA) can also be employed to determine the onset of thermal decomposition.

-

Photolytic Degradation Study

-

Sample Preparation:

-

Prepare a solution of this compound in a photochemically transparent solvent (e.g., acetonitrile or water) in a quartz vial.

-

Prepare a dark control sample wrapped in aluminum foil.

-

-

Stress Protocol:

-

Expose the sample to a light source as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-UV lamps) for a defined duration.

-

Maintain the temperature at a controlled level.

-

-

Sample Analysis:

-

Analyze the exposed and dark control samples at appropriate time intervals by HPLC.

-

Calculate the extent of photodegradation by comparing the results from the light-exposed and dark control samples.

-

Analytical Method for Stability Testing

A stability-indicating HPLC method is crucial for accurately quantifying the degradation of this compound and separating it from its degradation products.

-

Instrumentation: HPLC with UV or Diode Array Detector (DAD) and Mass Spectrometric (MS) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at a suitable wavelength (e.g., 254 nm) and/or MS for peak identification.

Note on Derivatization: Due to the high reactivity of acyl chlorides, direct analysis in protic solvents can be challenging. An alternative approach involves derivatization of the acyl chloride with a suitable nucleophile (e.g., an amine or hydrazine derivative) prior to HPLC analysis. This can improve the stability of the analyte and enhance its chromatographic properties and detectability.[3]

Conclusion

The stability of this compound is a critical parameter that must be thoroughly understood and controlled in the context of drug development. The primary degradation pathway is hydrolysis, with thermolysis and photolysis also being potential routes of decomposition. This guide provides a framework for assessing the stability of this important chemical intermediate through forced degradation studies and appropriate analytical methodology. The generation of specific quantitative data for this compound using the outlined protocols will enable the development of robust manufacturing processes, appropriate storage conditions, and ultimately, safe and effective pharmaceutical products.

References

Navigating the Solubility of 3,4,5-Trifluorobenzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trifluorobenzoyl chloride in common organic solvents. As a highly reactive acyl chloride, understanding its solubility is critical for its effective use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. This document outlines its qualitative solubility profile, presents a detailed experimental protocol for quantitative solubility determination, and illustrates a logical workflow for assessing its solubility.

Core Concepts: Reactivity and Solubility

This compound is a reactive compound containing a carbonyl group bonded to a chlorine atom. This functional group makes it an excellent electrophile, prone to nucleophilic acyl substitution.[1][2][3] Its high reactivity is a crucial factor when considering its solubility. Acyl chlorides as a class react vigorously, often exothermically, with protic solvents such as water, alcohols, and amines.[4][5] This reactivity leads to the formation of the corresponding carboxylic acids, esters, or amides, rather than simple dissolution.[4] Consequently, true solubility can only be meaningfully determined in aprotic, inert organic solvents.[4]

Due to its reactive nature, this compound is classified as a corrosive substance that causes severe skin burns and eye damage and should be handled with appropriate safety precautions.[6][7]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in various common organic solvents.

| Solvent Class | Specific Solvent | Expected Solubility | Rationale/Notes |

| Aprotic Halogenated | Dichloromethane (DCM) | Soluble | Commonly used as a solvent for reactions involving acyl chlorides.[8] |

| Chloroform | Soluble | General solubility of acyl chlorides in halogenated solvents.[1] | |

| 1,2-Dichloroethane | Soluble | Used as a solvent in the synthesis of similar fluorinated benzoyl chlorides.[9] | |

| Aprotic Ethers | Diethyl ether | Soluble | Acyl chlorides are generally soluble in ethers.[1][8] |

| Tetrahydrofuran (THF) | Soluble | Common aprotic solvent, expected to dissolve the compound. | |

| Aromatic Hydrocarbons | Benzene | Soluble | Often used in reactions with acyl chlorides.[8] |

| Toluene | Soluble | Similar to benzene, a suitable non-polar solvent. | |

| Chlorobenzene | Soluble | Noted as an effective solvent for similar compounds, though purification can be challenging due to similar boiling points.[9] | |

| Protic Solvents | Water | Reactive | Reacts to form 3,4,5-trifluorobenzoic acid and hydrochloric acid.[1][5] |

| Alcohols (e.g., Ethanol, Methanol) | Reactive | Reacts to form the corresponding esters.[1] | |

| Amines (e.g., Primary, Secondary) | Reactive | Reacts to form the corresponding amides.[1] | |

| Polar Aprotic | Dimethylformamide (DMF) | Catalyst/Reactive | Often used as a catalyst in reactions to form acyl chlorides; can react with the acyl chloride. |

| Dimethyl sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of substances.[10] |

Experimental Protocol for Quantitative Solubility Determination

The following provides a detailed methodology for determining the quantitative solubility of this compound in a chosen anhydrous organic solvent. This protocol is based on the "excess solid" or shake-flask method, which is a reliable technique for determining thermodynamic solubility.[10][11]

Objective: To determine the saturation solubility of this compound in a specific anhydrous organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

Sample Preparation (Saturation):

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

-

Accurately add a known volume or mass of the anhydrous solvent to the vial.

-

Securely cap the vial.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid should persist.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the diluted sample and the calibration standards using a validated HPLC or GC method.

-

-

Quantification and Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]

-

Ensure all glassware is thoroughly dried to prevent reaction with moisture.[4]

-

Quench any residual acyl chloride with a suitable nucleophile (e.g., a solution of sodium bicarbonate) before disposal.[4]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

References

- 1. byjus.com [byjus.com]

- 2. fiveable.me [fiveable.me]

- 3. savemyexams.com [savemyexams.com]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound 97 177787-26-7 [sigmaaldrich.com]

- 7. This compound | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. asianpubs.org [asianpubs.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthetic Overview of 3,4,5-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzoyl chloride is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its trifluorinated phenyl ring imparts unique electronic properties, metabolic stability, and conformational constraints to molecules, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. This technical guide provides a concise overview of its key physical constants, detailed experimental protocols for their determination, and a representative synthetic pathway.

Core Physical Constants

The fundamental physical properties of this compound are summarized in the table below. These values are critical for its handling, reaction setup, and purification.

| Physical Constant | Value | Conditions |

| Melting Point | 122-123 °C[1][2] | - |

| Boiling Point | 173-174 °C[1][2][3][4][5][6] | (lit.) |

| Density | 1.4850 g/mL[3][5][6] | at 25 °C (lit.) |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is determined by distillation at atmospheric pressure.

Procedure:

-

A sample of this compound is placed in a round-bottom flask with a few boiling chips.

-

A distillation apparatus is assembled, including a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature at which the liquid boils and a steady stream of condensate is collected is recorded as the boiling point.

Determination of Density

The density of liquid this compound (above its melting point) can be determined using a pycnometer or a graduated cylinder and a balance.

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of molten this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume. This procedure should be repeated multiple times to ensure accuracy.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 3,4,5-Trifluorobenzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Experimental Workflow:

Caption: Synthesis of this compound.

General Protocol for Synthesis:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, 3,4,5-Trifluorobenzoic acid is suspended in an excess of thionyl chloride.

-

A catalytic amount of N,N-dimethylformamide (DMF) is added.

-

The reaction mixture is heated to reflux and maintained at this temperature until the evolution of gas (SO₂ and HCl) ceases and the solid has completely dissolved.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

This guide provides essential physicochemical data and procedural information for the safe and effective use of this compound in a research and development setting.

References

- 1. 177787-26-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 177787-26-7 | CAS DataBase [m.chemicalbook.com]

- 3. This compound 97 177787-26-7 [sigmaaldrich.com]

- 4. 177787-26-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 177787-26-7 [chemicalbook.com]

- 6. 3 4 5-TRIFLUOROBENZOYL CHLORIDE | CAS#:17787-26-7 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trifluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, with the amide bond being a fundamental linkage in a vast array of pharmaceuticals, agrochemicals, and functional materials. The use of substituted benzoyl chlorides as acylating agents offers a direct and efficient route to a diverse range of N-substituted benzamides. Among these, 3,4,5-Trifluorobenzoyl chloride is a valuable building block, imparting unique physicochemical properties to the resulting amide products. The incorporation of the trifluorophenyl moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a desirable feature in drug design and discovery.[1][2]

These application notes provide detailed protocols for the synthesis of amides using this compound with various primary and secondary amines. The information is intended to guide researchers in developing robust and efficient synthetic strategies for accessing novel trifluorinated benzamides.

Data Presentation: Synthesis of N-Substituted-3,4,5-trifluorobenzamides

The following table summarizes representative examples of amide synthesis using this compound with a variety of amine nucleophiles. The reaction conditions are based on established protocols for similar acyl chlorides and provide a starting point for optimization.[3][4][5]

| Entry | Amine | Product | Solvent | Base | Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-3,4,5-trifluorobenzamide | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (expected) |

| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3,4,5-trifluorobenzamide | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (expected) |

| 3 | Benzylamine | N-benzyl-3,4,5-trifluorobenzamide | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (expected) |

| 4 | Dibenzylamine | N,N-dibenzyl-3,4,5-trifluorobenzamide[6] | Dichloromethane (DCM) | Triethylamine (TEA) | 4 | >85 (expected) |

| 5 | Piperidine | (3,4,5-trifluorophenyl)(piperidin-1-yl)methanone | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (expected) |

| 6 | Morpholine | (3,4,5-trifluorophenyl)(morpholino)methanone | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >90 (expected) |

Note: The yields are estimated based on typical acylation reactions with reactive acyl chlorides and may vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data table. These protocols can be adapted for a wide range of primary and secondary amines.

Protocol 1: General Procedure for the Synthesis of N-Aryl and N-Alkyl-3,4,5-trifluorobenzamides

This protocol describes a general method for the acylation of primary and secondary amines with this compound.[3][5]

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., aniline, benzylamine, piperidine) (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard workup and purification equipment

Procedure:

-

To a stirred solution of the amine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-substituted-3,4,5-trifluorobenzamide.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a critical functional moiety in medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] Benzamide derivatives, in particular, are a prominent pharmacophore in the design of novel therapeutic agents with a wide range of biological activities.[2]

Potential as Kinase Inhibitors

Numerous benzamide derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[7] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The 3,4,5-trifluorobenzoyl scaffold can be a valuable component in the design of novel kinase inhibitors. The fluorine atoms can form favorable interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity.

Below is a conceptual workflow for the development of a kinase inhibitor based on the 3,4,5-trifluorobenzamide scaffold.

Caption: Workflow for Kinase Inhibitor Development.

Potential Signaling Pathway Involvement

Given the prevalence of benzamide-based kinase inhibitors, compounds derived from this compound could potentially target key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are often hyperactivated in tumor cells, driving proliferation, survival, and angiogenesis.[8] The development of inhibitors that selectively target kinases within these pathways is a major focus of modern cancer therapy.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by a 3,4,5-trifluorobenzamide-based inhibitor.

Caption: Generic Kinase Signaling Pathway Inhibition.

Conclusion

This compound serves as a versatile and valuable reagent for the synthesis of a wide range of N-substituted amides. The straightforward and high-yielding nature of the acylation reaction makes it an attractive method for generating diverse libraries of compounds for drug discovery and development. The unique properties conferred by the trifluorophenyl moiety suggest that amides derived from this starting material hold significant potential as modulators of various biological processes, particularly as kinase inhibitors for therapeutic intervention in diseases such as cancer. The provided protocols and application notes offer a solid foundation for researchers to explore the synthesis and biological activities of this promising class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Hydroxy-5-(trifluoromethyl)benzamide | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 6. 3,4,5-Trifluoro-N,N-bis(phenylmethyl)benzamide CAS#: 1389579-19-4 [m.chemicalbook.com]

- 7. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 3,4,5-Trifluorobenzoyl Chloride as a Derivatizing Agent for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of polar and thermally labile compounds by gas chromatography-mass spectrometry (GC-MS) often presents significant challenges, leading to poor chromatographic peak shape, low sensitivity, and inaccurate quantification. Chemical derivatization is a crucial technique to overcome these limitations. 3,4,5-Trifluorobenzoyl chloride is an acylating reagent that converts active hydrogen-containing functional groups, such as primary and secondary amines, phenols, and alcohols, into their corresponding trifluorobenzoyl derivatives. This process enhances the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.

The introduction of the trifluorobenzoyl moiety significantly improves the chromatographic performance and increases the sensitivity of detection. The three highly electronegative fluorine atoms on the benzoyl ring make the derivatives particularly responsive to electron capture detection (ECD) and negative ion chemical ionization (NCI) mass spectrometry, enabling ultra-trace level quantification. This application note provides detailed protocols for derivatization using this compound and general GC-MS parameters for the analysis of the resulting derivatives.

Principle of the Reaction

The derivatization reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a phenol or alcohol, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable amide or ester derivative and hydrochloric acid (HCl). The reaction is typically performed in an alkaline medium to neutralize the HCl produced and drive the reaction to completion.

Experimental Protocols

Note: The following protocols are general guidelines and may require optimization for specific analytes and sample matrices. While these protocols are provided for this compound, much of the available literature details the use of the closely related 2,3,4,5-tetrafluorobenzoyl chloride and pentafluorobenzoyl chloride. The principles are directly transferable, but optimization of reaction conditions (e.g., temperature, time, reagent concentration) is recommended.

Protocol 1: Derivatization of Primary and Secondary Amines in Aqueous Samples

This protocol is suitable for the analysis of amines in various aqueous matrices.

Materials:

-

Sample or standard solution containing primary or secondary amines

-

This compound solution (e.g., 10% in a dry, aprotic solvent like acetonitrile or toluene)

-

Alkaline buffer (e.g., 1 M sodium bicarbonate or carbonate buffer, pH 9-10.5)

-

Organic extraction solvent (e.g., n-hexane, ethyl acetate, toluene)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Glass reaction vials with PTFE-lined caps

Procedure:

-

Sample Preparation: To 1 mL of the aqueous sample or standard in a glass reaction vial, add 1 mL of the alkaline buffer.

-

Addition of Derivatizing Reagent: Add 100 µL of the 10% this compound solution to the vial.

-

Reaction: Tightly cap the vial and vortex vigorously for 1-2 minutes. The reaction is typically rapid at room temperature. For less reactive amines, incubation at a higher temperature (e.g., 60°C) for 15-30 minutes may be necessary.

-

Extraction: Add 2 mL of the organic extraction solvent to the vial and vortex for 1 minute to extract the derivatized amines.

-

Phase Separation: Centrifuge the vial at approximately 2000 rpm for 5 minutes to achieve clear phase separation.

-

Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Analysis: The dried organic extract is ready for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent.

Protocol 2: In-Syringe Derivatization and Extraction of Aliphatic Amines

This is a rapid method that combines derivatization and extraction in a single step within a GC syringe.[1]

Materials:

-

Aqueous sample containing aliphatic amines

-

This compound solution

-

Bicarbonate buffer (pH 10.5)

-

Extraction solvent (e.g., toluene)

-

GC syringe (10 µL or appropriate volume)

Procedure:

-

Sample pH Adjustment: Adjust the pH of the aqueous sample to 10.5 using the bicarbonate buffer.[1]

-

Syringe Loading:

-

Draw a specific volume of the extraction solvent (e.g., 1 µL) into the GC syringe.

-

Draw a small air bubble.

-

Draw the this compound reagent into the syringe.

-

Draw another small air bubble.

-

Draw the pH-adjusted aqueous sample into the syringe.

-

-

Derivatization and Extraction: Rapidly aspirate and dispense the mixture within the syringe multiple times (e.g., 15-20 times) to facilitate the derivatization and extraction process.[1]

-

Phase Separation: Allow the phases to separate within the syringe for a few minutes.

-

Injection: Inject an aliquot of the upper organic layer directly into the GC-MS system.[1]

Protocol 3: Derivatization of Phenols

This protocol is adapted for the derivatization of phenolic compounds.

Materials:

-

Dried sample extract or standard containing phenols

-

This compound solution (e.g., 10 mg/mL in dry acetonitrile)

-

Base catalyst (e.g., triethylamine or pyridine)

-

Dry, aprotic solvent (e.g., acetonitrile)

-

Heating block or water bath

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: Ensure the sample extract or standard is completely dry in a reaction vial. If necessary, evaporate the solvent under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of dry acetonitrile and 10 µL of a base catalyst (e.g., pyridine) to the dried sample.

-

Derivatization Reaction: Add 50 µL of the this compound solution. Cap the vial tightly and vortex for 1 minute. Heat the reaction mixture at 60°C for 30 minutes.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-